(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine
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Overview
Description
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with different heterocyclic amines and thiosemicarbazones . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding thiazole oxides, while reduction may yield thiazole amines. Substitution reactions may result in various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiazole oxides and thiazole amines.
Piperazine derivatives: Compounds with similar piperazine rings, such as N-methylpiperazine and N-ethylpiperazine.
Uniqueness
(4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is unique due to its specific combination of thiazole and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
The compound (4-((4-Methylpiperazin-1-yl)methyl)thiazol-2-yl)methanamine is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄S
- Molecular Weight : 270.38 g/mol
- SMILES Notation : CN1CCN(Cc2nc(SC)cc2)CC1
This compound features a thiazole ring, which is known for its biological significance, particularly in drug development.
Research indicates that compounds containing thiazole moieties can exhibit a variety of biological activities, including:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK4 and CDK6 has been associated with reduced cell proliferation in cancer models .
- Induction of Apoptosis : Thiazole derivatives have also been linked to the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
Biological Activity | Cell Line/Model | IC50 (µM) | Reference |
---|---|---|---|
CDK Inhibition | Various Cancer Cells | 0.95 | |
Induction of Apoptosis | MCF7 | 0.46 | |
Cytotoxicity | HepG2 | 17.82 | |
Ferroptosis Induction | A549 | 0.30 |
Case Studies and Research Findings
Several studies have investigated the biological effects of thiazole-containing compounds similar to this compound:
- Study on CDK Inhibition : A study demonstrated that thiazole derivatives effectively inhibited CDK2 and CDK4 activities, leading to decreased proliferation rates in various cancer cell lines. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity against these targets .
- Ferroptosis Induction : Another significant finding was the ability of certain thiazoles to induce ferroptosis—a form of regulated cell death—in cancer cells. This was linked to the compound's electrophilic nature, which allows it to interact with thiols and disrupt redox balance within cells .
- Apoptotic Pathways : Research highlighted that compounds like this compound could trigger apoptotic pathways through mitochondrial dysfunction and caspase activation, further supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C10H18N4S |
---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H18N4S/c1-13-2-4-14(5-3-13)7-9-8-15-10(6-11)12-9/h8H,2-7,11H2,1H3 |
InChI Key |
LIHBLGBHSQVQCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CSC(=N2)CN |
Origin of Product |
United States |
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